Irreversible Catabolic Fate vs. Dehydroascorbic Acid
Unlike its direct precursor, dehydroascorbic acid (DHA), which can be enzymatically reduced back to active ascorbic acid (AA), diketogulonic acid (DKG) is formed via an irreversible hydrolysis reaction. This is a critical differentiation point for studies on terminal ascorbate catabolism [1]. In human metabolism, DKG represents a quantifiable proportion of excreted Vitamin C by-products, with a distinct metabolic fate compared to other catabolites [2].
| Evidence Dimension | Reversibility of formation / Metabolic fate |
|---|---|
| Target Compound Data | DKG formation is irreversible; DKG is devoid of antiscorbutic activity and undergoes further degradation. |
| Comparator Or Baseline | Dehydroascorbic acid (DHA) formation from ascorbic acid is reversible; DHA can be reduced back to ascorbic acid in vivo. |
| Quantified Difference | DKG represents ~20% of urinary Vitamin C by-products, comparable to DHA (~20%), but distinct from oxalate (~44%). |
| Conditions | Human urinary excretion profile of ascorbate metabolites [2]. |
Why This Matters
This irreversibility makes DKG the essential starting point for experiments designed to trace the downstream terminal products of ascorbate degradation, a role that DHA cannot fulfill due to its potential for back-conversion.
- [1] Human Metabolome Database (HMDB). Showing metabocard for 2,3-Diketo-L-gulonate (HMDB0006242). View Source
- [2] Chalmers RA, et al. The urinary excretion of ascorbic acid and its metabolites in man. Clin Sci Mol Med. 1976;51(3):277-285. PMID: 971580. View Source
